4-[(4-Methylbenzyl)oxy]benzoyl chloride
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Overview
Description
“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C15H13ClO2 . It is one of the reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .
Synthesis Analysis
The synthesis of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” involves the reaction of 4-methoxybenzyl chloride (PMBCl) with carboxylic acids in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .Molecular Structure Analysis
The molecular structure of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be viewed using Java or Javascript . The molecular weight of this compound is 260.72 .Chemical Reactions Analysis
“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It can also react with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” include a molecular weight of 260.72 . More detailed properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Summary of the Application
The compound “4-[(4-Methylbenzyl)oxy]benzohydrazide” is used in the study of crystal structures and hydrazone molecules . The molecular and crystal structures of this benzoylhydrazine bearing an ether group are described .
Methods of Application
The supramolecular structures of the compounds are governed by N—H N and N—H O hydrogen-bonding interactions . The hydrazine compound shows a crystal packing with a more complex hydrogen-bonding scheme because of the NH—NH2 entity, forming a di-periodic supramolecular structure extending parallel to (100) .
Results or Outcomes
The study found that hydrazone molecules are hydrogen-bonded through N—H O interactions, giving rise to the formation of ribbons parallel to [010] . Molecules show a different orientation of the carbohydrazide moiety likely to favor the crystal packing and thus hydrogen-bonding interactions .
2. Synthesis of Derivatized Alkylbenzoate
Summary of the Application
The compound “ethyl 4-[(4-methylbenzyl)-oxy]benzoate” is synthesized as an example of a derivatized alkylbenzoate with an ether group .
Methods of Application
The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
Results or Outcomes
The study found that all bond lengths and angles in the three molecules relating to the ether and the ester groups are similar within their standard uncertainties .
3. Synthesis of N0-[(thiophen-2-yl)methylidene]- derivative
Summary of the Application
The compound “4-[(4-methylbenzyl)oxy]-N0-[(thiophen-2-yl)methylidene]benzohydrazide” is synthesized as an example of a derivatized benzohydrazide with an ether group .
Methods of Application
The molecular and crystal structures of a benzoylhydrazine bearing an ether group, “4-[(4-methylbenzyl)oxy]benzohydrazide”, and the corresponding N0-[(thiophen-2-yl)methylidene]- derivative are described . The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .
Results or Outcomes
The study found that hydrazone molecules in the N0-[(thiophen-2-yl)methylidene]- derivative are hydrogen-bonded through N—H O interactions, giving rise to the formation of ribbons parallel to [010] . Molecules of the benzoylhydrazine and its derivative show a different orientation of the carbohydrazide moiety likely to favor the crystal packing and thus hydrogen-bonding interactions .
4. Synthesis of Derivatized Alkylbenzoate
Summary of the Application
The compound “ethyl 4-[(4-methylbenzyl)-oxy]benzoate” is synthesized as an example of a derivatized alkylbenzoate with an ether group .
Methods of Application
The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
Results or Outcomes
The study found that all bond lengths and angles in the three molecules relating to the ether and the ester groups are similar within their standard uncertainties .
Safety And Hazards
Future Directions
“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . It is a specialty product for proteomics research .
properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSDRZQPMLLING-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554792 |
Source
|
Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylbenzyl)oxy]benzoyl chloride | |
CAS RN |
62290-55-5 |
Source
|
Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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